Tyrindoxyl sulfate

Catalog No.
S604845
CAS No.
74626-31-6
M.F
C9H8BrNO4S2
M. Wt
338.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tyrindoxyl sulfate

CAS Number

74626-31-6

Product Name

Tyrindoxyl sulfate

IUPAC Name

(6-bromo-2-methylsulfanyl-1H-indol-3-yl) hydrogen sulfate

Molecular Formula

C9H8BrNO4S2

Molecular Weight

338.2 g/mol

InChI

InChI=1S/C9H8BrNO4S2/c1-16-9-8(15-17(12,13)14)6-3-2-5(10)4-7(6)11-9/h2-4,11H,1H3,(H,12,13,14)

InChI Key

SATFYAMEGITBTG-UHFFFAOYSA-N

SMILES

CSC1=C(C2=C(N1)C=C(C=C2)Br)OS(=O)(=O)O

Canonical SMILES

CSC1=C(C2=C(N1)C=C(C=C2)Br)OS(=O)(=O)O

Tyrindoxyl sulfate is an organic compound with the chemical formula C9H8BrNO4S2C_9H_8BrNO_4S_2. It serves as a crucial precursor in the biosynthesis of Tyrian purple, a historically significant dye derived from marine mollusks of the Muricidae family. This compound is notable for its role in the production of 6,6'-dibromoindigo, which is the actual dye responsible for the rich purple color associated with Tyrian purple. Tyrindoxyl sulfate features a complex molecular structure that includes bromine, nitrogen, sulfur, and oxygen atoms, contributing to its unique properties and reactivity .

  • Oxidation: This compound can be oxidized to form tyrindoxyl, a simpler structure that lacks the sulfate group. This reaction is facilitated by enzymes such as arylsulfatase .
  • Hydrolysis: Under certain conditions, tyrindoxyl sulfate can undergo hydrolysis, leading to the release of sulfates and contributing to the formation of Tyrian purple pigments .
  • Spontaneous and Photolytic Reactions: Following enzymatic desulfation, tyrindoxyl sulfate can initiate a series of spontaneous oxidative reactions that are essential for pigment formation .

The synthesis of tyrindoxyl sulfate can be achieved through various methods:

  • Natural Extraction: Tyrindoxyl sulfate is often extracted from marine mollusks where it exists as a precursor to Tyrian purple.
  • Chemical Synthesis: Laboratory methods have been developed to synthesize tyrindoxyl sulfate from simpler starting materials involving bromination and subsequent reactions with sulfuric acid or other reagents .
  • Enzymatic Synthesis: In vitro enzymatic pathways can convert tryptophan into intermediates that eventually yield tyrindoxyl sulfate through a series of biochemical transformations .

Tyrindoxyl sulfate's primary application lies in its historical significance as a precursor to Tyrian purple dye. While not widely used today due to the availability of synthetic dyes, it remains a subject of interest in historical studies and organic chemistry research. Additionally, its role in biosynthetic pathways makes it relevant in studies related to natural product synthesis and enzyme function .

Research on tyrindoxyl sulfate interactions focuses mainly on its enzymatic conversion processes. Studies indicate that arylsulfatase (purpurase) catalyzes the removal of the sulfate group from tyrindoxyl sulfate, leading to the formation of tyrindoxyl. This transformation is crucial for the subsequent steps in producing Tyrian purple pigments. The interaction with other biochemical pathways involving tryptophan metabolism also highlights its significance in broader biosynthetic contexts .

Several compounds share structural or functional similarities with tyrindoxyl sulfate. Here are some notable examples:

CompoundSimilaritiesUniqueness
6,6'-DibromoindigoDirectly derived from tyrindoxyl sulfateFinal product used historically as a dye
IndigoRelated structure; both are indole derivativesIndigo lacks bromine substituents
Brominated indolesStructural similarity due to brominationVarying degrees of biological activity
TryptophanPrecursor in biosynthetic pathwaysAmino acid; not directly involved in dye synthesis

Tyrindoxyl sulfate's uniqueness lies in its specific role as an intermediate in the production of Tyrian purple and its complex structure that includes both sulfur and bromine components, setting it apart from other similar compounds .

Endogenous Production in Muricidae Hypobranchial Glands

The hypobranchial gland of Muricidae molluscs represents the primary site of tyrindoxyl sulfate biosynthesis [7] [8]. In the Australian marine gastropod Dicathais orbita, histochemical investigations have revealed that tyrindoxyl sulfate undergoes de novo biosynthesis through the post-translational bromination of dietary-derived tryptophan [8] [10]. This biosynthetic process occurs within two distinct anatomical locations within the hypobranchial gland, each employing different regulatory mechanisms [8] [10].

The lateral hypobranchial epithelium serves as one primary site where tryptophan is stored within secretory cells [8]. Following exocytosis, the stored tryptophan combines with bromoperoxidase enzymes released from interspersed supportive cells to form tyrindoxyl sulfate [8] [10]. This process represents a regulated synthesis pathway that can be controlled by the organism based on physiological demands [8].

The second biosynthetic location occurs within the subepithelial vascular sinus of the medial hypobranchial gland [8] [14]. This region appears to constitutively synthesize tyrindoxyl sulfate for subsequent storage and secretion by specialized medial epithelial cells [8] [10]. The formation of pink crystals within these vascular spaces indicates high concentrations of tyrindoxyl sulfate accumulation [14].

Quantitative analyses have demonstrated that tyrindoxyl sulfate represents the most abundant compound in hypobranchial gland extracts [15] [29]. In methanol extracts, tyrindoxyl sulfate comprises approximately 0.309 ± 0.124 milligrams per milligram of dry extract weight, equivalent to 0.062 ± 0.016 milligrams per milligram of wet tissue [29]. The compound exhibits optimal extraction efficiency in polar solvents, with methanol and ethanol showing superior recovery compared to chloroform [29].

Bacterial Symbiosis in Precursor Synthesis (Bacillus spp., Providencia rettgeri)

Recent investigations have identified symbiotic bacteria as crucial contributors to tyrindoxyl sulfate biosynthesis within Muricidae hypobranchial glands [9] [12]. The bacterial community structure in these specialized glands demonstrates remarkable specificity, being dominated by genera known to contain biosynthetic species [24].

Bacillus species represent the most significant bacterial contributors to tyrindoxyl sulfate production [9] [12]. Culture-based studies have isolated two specific Bacillus species from Dicathais orbita hypobranchial glands: Bacillus species and Bacillus thuringiensis [9]. These isolates uniquely possess coding sequences for bromoperoxidase enzymes, distinguishing them from other cultured bacterial species including Vibrio chagasii, Pseudoalteromonas species, and Phaeobacter species [9].

Liquid chromatography-mass spectrometry analysis of Bacillus cultures grown in tryptone broth supplemented with potassium bromide confirmed their capacity to produce tyrindoxyl sulfate [9] [5]. The bacterial synthesis occurs through enzymatic bromination of indole precursors, with evidence for tyrindoxyl sulfate detected in both cell pellets and culture supernatants [9] [5]. Control experiments using tryptone broth with potassium bromide but without bacterial inoculation confirmed that tyrindoxyl sulfate formation requires active bacterial metabolism [5].

Providencia rettgeri represents another bacterial species capable of contributing to tyrindoxyl sulfate-related biosynthesis [32] [33]. This gram-negative bacterium possesses an indole biodegradation gene cluster that facilitates selective production of Tyrian purple when provided with appropriate substrates [32]. The organism demonstrates indole-positive characteristics, producing indole from L-tryptophan through tryptophanase activity [32] [33].

The metagenomic analysis of hypobranchial gland bacterial communities has revealed additional symbiotic relationships [24]. Mycoplasma and Vibrio genera dominate the specialized bacterial community, with these genera known to harbor species capable of biosynthetic activities [24]. This bacterial specialization contrasts markedly with the more diverse bacterial populations found in other molluscan tissues such as the foot [24].

Enzymatic Pathways: Sulfotransferases and Bromoperoxidases

The enzymatic synthesis of tyrindoxyl sulfate involves multiple specialized enzyme systems working in coordinated fashion [10] [11] [16]. The primary enzymatic pathway begins with tryptophan as the initial substrate, proceeding through several intermediates to produce the final sulfated and brominated product [8] [20].

Bromoperoxidase enzymes play a central role in the biosynthetic pathway [9] [10]. These enzymes catalyze the bromination of indole precursors, incorporating bromine atoms into the aromatic ring system [9] [10]. In Dicathais orbita, bromoperoxidase activity localizes to specific regions within the hypobranchial gland epithelium [8] [10]. The enzyme demonstrates substrate specificity for indole derivatives, facilitating the formation of 6-bromoindole intermediates [10].

Sulfotransferase enzymes contribute to the pathway by catalyzing the sulfation of brominated indoxyl intermediates [16]. Research on related sulfotransferase systems demonstrates that aryl sulfotransferases efficiently catalyze indoxyl sulfate formation [16]. Human and rat liver cytosols show sulfotransferase activity toward indoxyl with apparent Km values of 6.8 ± 0.9 micromolar for human and 3.2 ± 0.6 micromolar for rat enzymes [16]. The thermostable phenol-preferring sulfotransferase isoform appears primarily responsible for indoxyl sulfation [16].

Arylsulfatase enzymes, specifically termed purpurase in the context of Tyrian purple biosynthesis, catalyze the hydrolysis of tyrindoxyl sulfate [7] [10]. This enzyme removes the sulfate group from tyrindoxyl sulfate to generate tyrindoxyl, which subsequently undergoes oxidation and coupling reactions to form colored products [7] [11]. Histochemical studies have confirmed arylsulfatase release on the epithelial surfaces of the hypobranchial gland [10] [11].

Transcriptomic analysis of Dicathais orbita hypobranchial glands has identified the molluscan origin of arylsulfatase genes [11] [20]. Suppressive subtractive hybridization techniques revealed arylsulfatase as significantly upregulated in hypobranchial gland tissue compared to mantle tissue [11]. Quantitative real-time polymerase chain reaction confirmed this differential expression pattern [11].

The enzymatic pathway demonstrates sophisticated regulatory mechanisms [8] [10]. The distinct distribution and regulated activity of arylsulfatase and bromoperoxidase implies that Dicathais orbita has evolved precise control over bioactive indole release [10]. Arylsulfatase storage in adjacent supportive cells allows for regulated exocytosis onto epithelial surfaces [8] [10].

Ecological Role in Marine Mollusc Defense Mechanisms

Tyrindoxyl sulfate and its derivatives serve multiple ecological functions in marine mollusc defense systems [21] [22] [25]. The compound demonstrates significant antimicrobial activity against both marine and human pathogenic organisms, suggesting its primary role in protecting the organism and its reproductive products from microbial infection [22] [25].

Antimicrobial efficacy studies reveal that tyrindoxyl sulfate-derived compounds exhibit potent bacteriostatic properties [22] [25]. Tyriverdin, a direct derivative of tyrindoxyl sulfate, demonstrates antimicrobial activity at concentrations as low as 0.0005 milligrams per milliliter against human pathogenic bacteria [22] [25]. This activity proves substantially greater than crude extracts, indicating the specific antimicrobial importance of these brominated indole derivatives [22].

The compound plays a crucial role in egg mass protection through a sophisticated chemical ripening system [13] [22]. Fresh egg masses contain high proportions of tyrindoxyl sulfate and related precursors, which undergo chemical transformation as embryonic development progresses [22] [13]. Mass spectrometry imaging studies have demonstrated that tyrindoxyl sulfate co-localizes with murexine in biosynthetic hypobranchial glands [13]. During egg-laying, these compounds transfer to the capsule gland and subsequently to egg capsules [13].

Tyrindoxyl sulfate contributes to larval defense through maternal transfer mechanisms [8] [13]. The compound appears in encapsulated larval vitellus, which develops during oogenesis and may receive secretions from the albumen gland [8]. Since veliger hatchlings lack functional hypobranchial glands, pelagic larvae rely on maternally-derived natural products including tyrindoxyl sulfate until settlement and metamorphosis [8].

The ecological significance extends to neuromuscular defense mechanisms through choline ester salt formation [13] [7]. Tyrindoxyl sulfate exists naturally as salts of choline ester derivatives such as murexine [7] [13]. This association facilitates dual defensive functions: the brominated indole component provides antimicrobial protection while the choline ester component exhibits neuromuscular blocking activity against prey organisms [13] [24].

Recent investigations have identified anti-inflammatory properties of tyrindoxyl sulfate and related compounds [23] [26]. Molecular docking studies demonstrate that tyrindoxyl sulfate and other brominated indoles bind to cyclooxygenase-1 and cyclooxygenase-2 enzymes [23]. These interactions suggest potential roles in modulating inflammatory responses, though the polar nature of tyrindoxyl sulfate may limit its binding capacity compared to less polar derivatives [23].

The compound contributes to broader chemical ecology through its role in chemical communication and species recognition [13] [17]. The presence of tyrindoxyl sulfate in opercula and other external structures suggests potential roles in chemical signaling [17]. The compound's association with historically significant dye production indicates its importance in species-specific chemical signatures [17] [24].

Data Tables

Table 1: Chemical and Physical Properties of Tyrindoxyl Sulfate

PropertyValue
Molecular FormulaC₉H₈BrNO₄S₂
Molecular Weight (g/mol)338.2
CAS Registry Number74626-31-6
PubChem CID156509
IUPAC Name(6-bromo-2-methylsulfanyl-1H-indol-3-yl) hydrogen sulfate
Melting PointNot reported
SolubilitySoluble in polar solvents (ethanol, methanol)
LogP (octanol-water)-0.35
Hydrogen Bond Donors2
Hydrogen Bond Acceptors5
Rotatable Bonds3

Table 2: Enzymatic Systems in Tyrindoxyl Sulfate Biosynthesis

Enzyme ClassSource OrganismFunction in PathwayTissue Location
BromoperoxidaseBacillus spp., Dicathais orbitaBromination of indole precursorHypobranchial gland epithelium
Arylsulfatase (Purpurase)Dicathais orbitaHydrolysis of tyrindoxyl sulfate to tyrindoxylHypobranchial gland supportive cells
SulfotransferaseDicathais orbita (putative)Sulfation of brominated indoxylHypobranchial gland (inferred)
TryptophanaseBacterial symbiontsConversion of tryptophan to indoleSymbiotic bacteria in hypobranchial gland

Table 3: Bacterial Species Associated with Tyrindoxyl Sulfate Biosynthesis

Bacterial SpeciesRole in BiosynthesisEvidence LevelReference Study
Bacillus sp.Bromoperoxidase production, tyrindoxyl sulfate synthesisConfirmed by LC-MSBenkendorff et al. 2019
Bacillus thuringiensisBromoperoxidase production, tyrindoxyl sulfate synthesisConfirmed by LC-MSBenkendorff et al. 2019
Providencia rettgeriIndole degradation pathway, selective Tyrian purple productionGenomic and enzymatic evidenceZhang et al. 2023
Vibrio spp.Associated with hypobranchial gland microbiomeCultured from glandBenkendorff et al. 2019
Mycoplasma spp.Dominant in hypobranchial gland bacterial communityMetagenomic evidenceVarious transcriptomic studies

Table 4: Ecological and Defense Functions of Tyrindoxyl Sulfate

Biological FunctionActive ConcentrationTarget Organisms/SystemsMechanism
Antimicrobial Activity0.0005-1.0 mg/mLMarine and human pathogensBacteriostatic, minimal cell lysis
Egg Mass ProtectionPresent in fresh egg massesBacterial and fungal pathogensChemical ripening system
Larval DefenseDetected in larval vitellusPathogenic microorganismsMaternal transfer via vitellus
Prey ParalysisCo-localized with murexineNeuromuscular systemsCholine ester salt formation
Anti-inflammatory ActivityMicromolar rangeCOX-1/2 enzymesEnzyme inhibition

XLogP3

2.6

Wikipedia

Tyrindoxyl sulfate

Dates

Last modified: 02-18-2024

Explore Compound Types